Cas no 683243-92-7 (2-(5,6-dichloropyridin-3-yl)propan-2-ol)
2-(5,6-dichloropyridin-3-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(5,6-dichloro-pyridin-3-yl)-propan-2-ol
- VGLZDMRIEHLDDE-UHFFFAOYSA-N
- 3-Pyridinemethanol, 5,6-dichloro-alpha,alpha-dimethyl-
- 2-(5,6-dichloropyridin-3-yl)propan-2-ol
-
- MDL: MFCD26400297
- Inchi: 1S/C8H9Cl2NO/c1-8(2,12)5-3-6(9)7(10)11-4-5/h3-4,12H,1-2H3
- InChI Key: VGLZDMRIEHLDDE-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(=C1)C(C)(C)O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Topological Polar Surface Area: 33.1
2-(5,6-dichloropyridin-3-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1982093-0.05g |
2-(5,6-dichloropyridin-3-yl)propan-2-ol |
683243-92-7 | 0.05g |
$851.0 | 2023-09-16 | ||
| Enamine | EN300-1982093-0.1g |
2-(5,6-dichloropyridin-3-yl)propan-2-ol |
683243-92-7 | 0.1g |
$892.0 | 2023-09-16 | ||
| Enamine | EN300-1982093-0.25g |
2-(5,6-dichloropyridin-3-yl)propan-2-ol |
683243-92-7 | 0.25g |
$933.0 | 2023-09-16 | ||
| Enamine | EN300-1982093-0.5g |
2-(5,6-dichloropyridin-3-yl)propan-2-ol |
683243-92-7 | 0.5g |
$974.0 | 2023-09-16 | ||
| Enamine | EN300-1982093-1.0g |
2-(5,6-dichloropyridin-3-yl)propan-2-ol |
683243-92-7 | 1g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1982093-2.5g |
2-(5,6-dichloropyridin-3-yl)propan-2-ol |
683243-92-7 | 2.5g |
$1988.0 | 2023-09-16 | ||
| Enamine | EN300-1982093-5.0g |
2-(5,6-dichloropyridin-3-yl)propan-2-ol |
683243-92-7 | 5g |
$2940.0 | 2023-06-01 | ||
| Enamine | EN300-1982093-10.0g |
2-(5,6-dichloropyridin-3-yl)propan-2-ol |
683243-92-7 | 10g |
$4360.0 | 2023-06-01 | ||
| Enamine | EN300-1982093-1g |
2-(5,6-dichloropyridin-3-yl)propan-2-ol |
683243-92-7 | 1g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-1982093-5g |
2-(5,6-dichloropyridin-3-yl)propan-2-ol |
683243-92-7 | 5g |
$2940.0 | 2023-09-16 |
2-(5,6-dichloropyridin-3-yl)propan-2-ol Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 2-(5,6-dichloropyridin-3-yl)propan-2-ol
Introduction to 2-(5,6-dichloropyridin-3-yl)propan-2-ol (CAS No. 683243-92-7)
2-(5,6-dichloropyridin-3-yl)propan-2-ol, with the CAS number 683243-92-7, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a dichloropyridine moiety and a tert-butanol functional group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-(5,6-dichloropyridin-3-yl)propan-2-ol consists of a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions, and a tert-butanol group attached to the 3-position of the pyridine ring. This configuration imparts specific chemical properties that are crucial for its biological interactions. The dichloropyridine moiety is known for its ability to interact with various biological targets, while the tert-butanol group can influence the compound's solubility and stability.
Recent studies have highlighted the potential of 2-(5,6-dichloropyridin-3-yl)propan-2-ol in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Specifically, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical mediators of inflammatory responses.
In addition to its anti-inflammatory effects, 2-(5,6-dichloropyridin-3-yl)propan-2-ol has also shown promise in cancer research. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the PI3K/Akt pathway, which is frequently dysregulated in various types of cancer. This makes it a potential candidate for developing novel anticancer agents.
The pharmacokinetic properties of 2-(5,6-dichloropyridin-3-yl)propan-2-ol have also been extensively studied. Its unique structure allows for favorable absorption, distribution, metabolism, and excretion (ADME) properties. The tert-butanol group enhances its solubility, which is crucial for effective drug delivery. Furthermore, its metabolic stability ensures that it remains active in the body for an extended period, enhancing its therapeutic efficacy.
In terms of safety and toxicity, preliminary studies have indicated that 2-(5,6-dichloropyridin-3-yl)propan-2-ol exhibits a favorable safety profile at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects.
The synthesis of 2-(5,6-dichloropyridin-3-yl)propan-2-ol involves several well-established chemical reactions. One common synthetic route involves the reaction of 5,6-dichloropyridine with tert-butyl bromide followed by hydrolysis to form the alcohol. This process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In conclusion, 2-(5,6-dichloropyridin-3-yl)propan-2-ol (CAS No. 683243-92-7) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for developing new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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